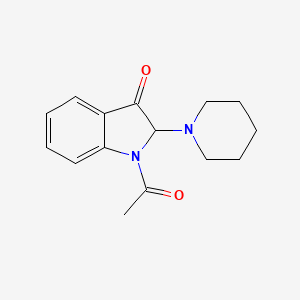
1-acetyl-2-piperidin-1-yl-2H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-2-piperidin-1-yl-2H-indol-3-one, also known as APPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. APPI belongs to the class of indole-based compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth, inflammation, and immune response. 1-acetyl-2-piperidin-1-yl-2H-indol-3-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. Additionally, 1-acetyl-2-piperidin-1-yl-2H-indol-3-one has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting tumor growth.
Biochemical and Physiological Effects:
1-acetyl-2-piperidin-1-yl-2H-indol-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In vitro studies have demonstrated that 1-acetyl-2-piperidin-1-yl-2H-indol-3-one inhibits the production of inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory diseases. Additionally, 1-acetyl-2-piperidin-1-yl-2H-indol-3-one has been found to inhibit the growth of various cancer cell lines, indicating its potential as an anti-cancer agent. Furthermore, 1-acetyl-2-piperidin-1-yl-2H-indol-3-one has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential use in treating viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-acetyl-2-piperidin-1-yl-2H-indol-3-one in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for drug discovery and development. Additionally, 1-acetyl-2-piperidin-1-yl-2H-indol-3-one is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-acetyl-2-piperidin-1-yl-2H-indol-3-one is its low solubility in water, which can make it challenging to work with in certain experiments. Furthermore, the mechanism of action of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one is not fully understood, which can make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several potential future directions for research on 1-acetyl-2-piperidin-1-yl-2H-indol-3-one. One area of interest is the development of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to elucidate the mechanism of action of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one and optimize its use in drug development. Furthermore, there is potential for 1-acetyl-2-piperidin-1-yl-2H-indol-3-one to be used in combination with other compounds to enhance its biological activities and improve its efficacy as a drug candidate. Overall, the potential applications of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one in drug discovery and development make it a promising compound for future research.
Synthesemethoden
The synthesis of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one involves a multi-step process that starts with the condensation of 2-acetylindole and piperidine in the presence of a base. This reaction results in the formation of 1-acetyl-2-piperidin-1-ylindole, which is subsequently cyclized to give 1-acetyl-2-piperidin-1-yl-2H-indol-3-one. The final product is obtained through purification and isolation using standard techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-acetyl-2-piperidin-1-yl-2H-indol-3-one has been the subject of extensive research due to its potential applications in drug development. Several studies have investigated the anti-inflammatory and anti-tumor properties of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one. For instance, one study showed that 1-acetyl-2-piperidin-1-yl-2H-indol-3-one inhibits the production of inflammatory cytokines and chemokines in human macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis. Another study demonstrated that 1-acetyl-2-piperidin-1-yl-2H-indol-3-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, indicating its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1-acetyl-2-piperidin-1-yl-2H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(18)17-13-8-4-3-7-12(13)14(19)15(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSUHOQMCITHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-2-piperidin-1-yl-2H-indol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)
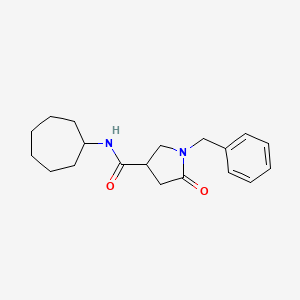
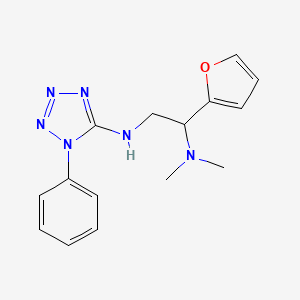
![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
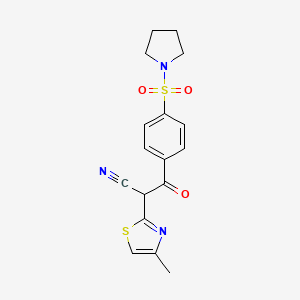
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
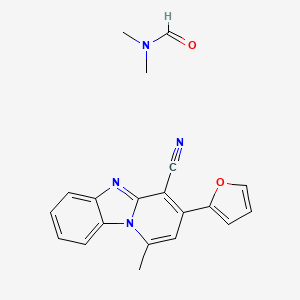
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
